molecular formula C5H9Cl2NO B8508138 Morpholinium, 4-(chloromethylene)-, chloride CAS No. 59611-75-5

Morpholinium, 4-(chloromethylene)-, chloride

Cat. No. B8508138
M. Wt: 170.03 g/mol
InChI Key: ULGWDVQSFPLKQJ-UHFFFAOYSA-M
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Patent
US04568741

Procedure details

Under dry nitrogen, N-formyl piperidine (124 gm, 1.10 mol), rapidly stirring at -4° C., is treated dropwise over the course of 30 minutes with thionyl chloride (144 gm, 1.21 mol), the temperature being maintained below 0° C. with ice-methanol cooling. The resulting solution is warmed slowly to 56° C. over 80 minutes with the application of vacuum (at about 30 mm). A mixture of methylene chloride 10 ml and toluene (40 ml) is added, and the resulting slurry is concentrated to dryness (37° C., about 30 mm vacuum). This stripping procedure is repeated, and final concentration is accomplished by the application of higher (about 5 mm) vacuum (30°-42° C., 30 min), to yield solid N-(chloromethylene)-morpholinium chloride.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1)=O.S(Cl)([Cl:11])=[O:10].[CH2:13]([Cl:15])Cl>C1(C)C=CC=CC=1>[Cl-:11].[Cl:15][CH:13]=[N+:3]1[CH2:4][CH2:5][O:10][CH2:7][CH2:8]1 |f:4.5|

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
C(=O)N1CCCCC1
Step Two
Name
Quantity
144 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting slurry is concentrated to dryness (37° C., about 30 mm vacuum)
CONCENTRATION
Type
CONCENTRATION
Details
final concentration
CUSTOM
Type
CUSTOM
Details
is accomplished by the application of higher (about 5 mm) vacuum (30°-42° C., 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClC=[N+]1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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